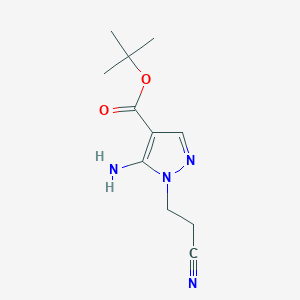

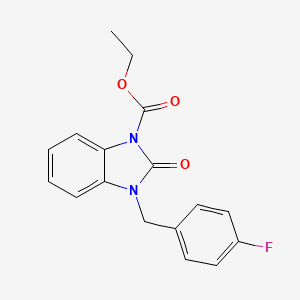

ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole core with a fluorobenzyl group attached at the 3-position and an ethyl ester group attached at the 1-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, fluorobenzyl, and ethyl ester groups. Each of these functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Crystal Structure and Molecular Interactions

The benzimidazole derivative, characterized by its T-shaped configuration, demonstrates significant molecular interactions through offset π–π interactions. These interactions are crucial for understanding the compound's behavior in solid states and could have implications for material science and pharmaceutical formulations (Kumar et al., 2016).

Synthetic Applications and Antimicrobial Activity

A study on the synthesis, characterisation, and antimicrobial evaluation of benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derived from similar structural frameworks, highlights the potential of these compounds in developing new antimicrobial agents. This research points towards the utility of benzimidazole derivatives in synthesizing biologically active compounds (Spoorthy et al., 2021).

Catalytic and Synthetic Efficiency

The investigation into ionic liquids, including those related to the benzimidazole structure, reveals their capacity to catalyze various chemical reactions efficiently. This research broadens the scope of benzimidazole derivatives in catalysis, offering a sustainable alternative to traditional catalysts (Kelemen et al., 2011).

Novel Synthesis of Benzimidazole Derivatives

Research focused on the synthesis of novel 1-(2′-α-O-D-Glucopyranosyl ethyl) 2-Arylbenzimidazoles demonstrates innovative approaches to benzimidazole derivatives, showcasing their potential in medicinal chemistry and drug design (Arumugam et al., 2012).

Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues, including benzimidazole derivatives, presents their effectiveness as Mycobacterium tuberculosis GyrB inhibitors. This highlights the therapeutic potential of these compounds in combating tuberculosis, a major global health challenge (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” are currently unknown. This compound is a derivative of benzimidazole, a class of organic compounds that have been found to have diverse biological activities . .

Mode of Action

As a benzimidazole derivative, it may interact with its targets through electrophilic aromatic substitution . This involves the compound attacking an electrophile, forming a bond, and then losing a proton to reform aromaticity . .

Biochemical Pathways

Benzimidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Given the diverse biological activities of benzimidazole derivatives, this compound could potentially have a wide range of effects . .

Future Directions

properties

IUPAC Name |

ethyl 3-[(4-fluorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-2-23-17(22)20-15-6-4-3-5-14(15)19(16(20)21)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNYFCMCTUVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)

![3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2896905.png)

![5-[(3,4-dimethylphenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2896909.png)

![2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2896911.png)

![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)